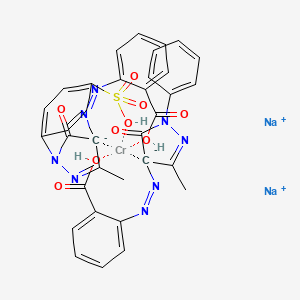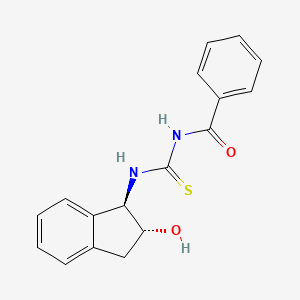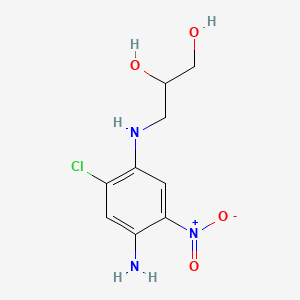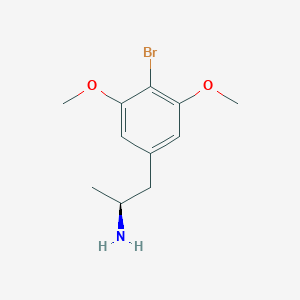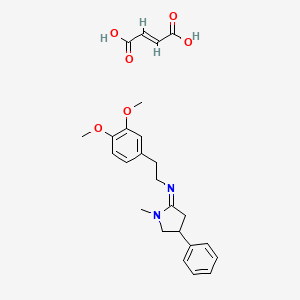
Benzenamine, 4,4'-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is a complex organic compound with the molecular formula C17H22N2 It is known for its unique structure, which includes two benzenamine groups connected by a hydrazobis(methylene) bridge, with each benzenamine group further substituted with N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) typically involves the reaction of benzenamine derivatives with hydrazine and formaldehyde under controlled conditions. The process generally includes:
Reaction of Benzenamine with Formaldehyde: Benzenamine is reacted with formaldehyde to form a methylene-bridged intermediate.
Introduction of Hydrazine: Hydrazine is then introduced to the reaction mixture, leading to the formation of the hydrazobis(methylene) bridge.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the benzenamine groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzenamine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4,4’-methylenebis(N,N-dimethyl-)
- Benzenamine, 4,4’-methylenebis-
- 4,4’-Methylenebis(N,N-dimethylaniline)
Uniqueness
Benzenamine, 4,4’-(hydrazobis(methylene))bis(N,N-dimethyl-(9CI)) is unique due to its hydrazobis(methylene) bridge, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Propriétés
Numéro CAS |
102395-16-4 |
|---|---|
Formule moléculaire |
C18H26N4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[[2-[[4-(dimethylamino)phenyl]methyl]hydrazinyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H26N4/c1-21(2)17-9-5-15(6-10-17)13-19-20-14-16-7-11-18(12-8-16)22(3)4/h5-12,19-20H,13-14H2,1-4H3 |
Clé InChI |
MWMPTGBRYISRSZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNNCC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





